molecular formula C13H18O4 B14272674 Ethyl 2-[(benzyloxy)methoxy]propanoate CAS No. 174621-62-6

Ethyl 2-[(benzyloxy)methoxy]propanoate

Cat. No.: B14272674
CAS No.: 174621-62-6
M. Wt: 238.28 g/mol
InChI Key: XAVWJEZLIYXGNG-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 63296-55-9) is a chiral ester compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This substance features a benzyloxymethyl (BOM) group, which is widely recognized in organic synthesis as a protective group for alcohols and other functional groups. The primary value of this specific compound for researchers lies in its role as a versatile chiral building block. Chiral esters of this kind are fundamental intermediates in the asymmetric synthesis of complex molecules, including potential Active Pharmaceutical Ingredients (APIs) . The presence of the stereocenter allows chemists to leverage the compound's three-dimensional structure to induce stereoselectivity in subsequent reactions, enabling the construction of target molecules with high enantiomeric purity. This is critical in pharmaceutical development, where often only one enantiomer of a drug candidate possesses the desired biological activity . While the exact mechanism of action for this reagent is dependent on the specific synthetic transformation, its utility stems from the reactivity of its ester and ether functional groups. The ester can be hydrolyzed to the corresponding acid, reduced to an alcohol, or used in condensation reactions, while the BOM protecting group can be removed under specific conditions to reveal a hydroxyl group later in a synthetic sequence . Researchers utilize this compound and its analogs in the development of synthetic methodologies, particularly in the stereoselective synthesis of natural products and other biologically active compounds . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

174621-62-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(phenylmethoxymethoxy)propanoate

InChI

InChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

XAVWJEZLIYXGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethyl lactate’s hydroxyl group is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). Benzyloxymethyl chloride, synthesized from benzyl alcohol and chloromethyl chloride, is then introduced to form the desired ether bond. The reaction proceeds via an SN2 mechanism, with optimal temperatures ranging from 0°C to 25°C to minimize side reactions.

Example Procedure :

  • Dissolve ethyl lactate (1 mol) in THF (7 volumes).
  • Add NaH (1.1 mol) slowly under nitrogen atmosphere.
  • Cool the mixture to 0°C and add benzyloxymethyl chloride (1.1 mol) dropwise.
  • Stir at room temperature for 12–20 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield and Purity :

  • Yield: 82–89%
  • Purity: ≥98% (HPLC)

Mitsunobu Reaction: Coupling with Benzyloxymethanol

The Mitsunobu reaction offers stereochemical control for ether formation. Here, ethyl lactate reacts with benzyloxymethanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Optimization of Reagent Ratios

Stoichiometric amounts of DIAD and PPh₃ are critical. A 1:1:1 molar ratio of ethyl lactate, benzyloxymethanol, and DIAD in THF at 0°C–25°C achieves complete conversion within 4–6 hours.

Key Data :

Parameter Value
Reaction Temperature 25°C
Time 6 hours
Yield 85%
Purity 97% (GC-MS)

This method involves sequential introduction of methoxy and benzyloxy groups to avoid steric hindrance.

First Step: Methoxy Group Introduction

Ethyl lactate is treated with methyl iodide (MeI) and K₂CO₃ in acetone under reflux to form ethyl 2-methoxypropanoate.

Second Step: Benzyloxy Group Introduction

The intermediate reacts with benzyl bromide (BnBr) and NaH in THF at 0°C, yielding this compound.

Comparative Yields :

Step Reagent Base Solvent Yield
1 MeI (1.1 eq) K₂CO₃ Acetone 78%
2 BnBr (1.2 eq) NaH THF 88%

Esterification of Pre-Formed Acid Derivatives

Synthesis of 2-[(Benzyloxy)methoxy]propanoic Acid

The carboxylic acid precursor is prepared via hydrolysis of its methyl ester. Mthis compound (synthesized via alkylation) is hydrolyzed with NaOH (2 eq) in refluxing water for 1–2 hours. Acidification with HCl yields the free acid.

Esterification with Ethanol

The acid is esterified with ethanol using H₂SO₄ as a catalyst.

Reaction Conditions :

  • Molar ratio (acid:ethanol): 1:5
  • Temperature: 70°C
  • Yield: 90%

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Base/Catalyst Temperature Yield Purity Scalability
Williamson Synthesis NaH/K₂CO₃ 0–25°C 82–89% ≥98% High
Mitsunobu Reaction DIAD/PPh₃ 25°C 85% 97% Moderate
Stepwise Alkylation K₂CO₃/NaH Reflux/0°C 78–88% 95–98% Moderate
Esterification H₂SO₄ 70°C 90% 99% High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzyloxy)methoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

    Hydrolysis: 2-[(benzyloxy)methoxy]propanoic acid and ethanol.

    Reduction: 2-[(benzyloxy)methoxy]propanol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(benzyloxy)methoxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(benzyloxy)methoxy]propanoate primarily involves its hydrolysis to form 2-[(benzyloxy)methoxy]propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . The benzyloxy group can also participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Ethyl (S)-2-(Benzyloxy)propanoate

  • Structure : Differs by lacking the methoxy bridge; the substituent is a single benzyloxy group (-OCH₂C₆H₅) .
  • Key Differences :
    • Reduced steric hindrance compared to the target compound.
    • Lower molecular weight (C₁₂H₁₆O₄ vs. C₁₁H₁₄O₃), influencing solubility and reactivity.
  • Applications : Used as a chiral building block in organic synthesis, similar to the target compound but with fewer steric constraints .

Ethyl 3-{7-[2-(Benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

  • Structure: Features a coumarin core (4-methyl-2-oxo-2H-chromene) linked via a 2-(benzyloxy)-2-oxoethoxy chain to the propanoate ester .
  • Key Differences :
    • Extended conjugation due to the coumarin ring, enabling fluorescence properties.
    • Higher molecular weight (C₂₄H₂₄O₇, 424.45 g/mol) and complexity.
  • Applications: Potential use in photodynamic therapy or as a fluorescent probe, unlike the simpler target compound .

2-Phenoxyethyl Propionate

  • Structure: A phenoxy group (-OC₆H₅) attached to the ethyl chain of propanoate .
  • Key Differences: Smaller substituent (phenoxy vs. benzyloxy-methoxy), leading to lower lipophilicity. Molecular formula: C₁₁H₁₄O₃ (vs. C₁₃H₁₈O₅ for the target compound).
  • Applications : Commonly used as a solvent or fragrance component, contrasting with the target’s role in stereoselective synthesis .

Ethyl 2-Methoxybenzoate

  • Structure : A methoxy group (-OCH₃) attached to the aromatic ring of benzoate .
  • Key Differences :
    • Aromatic vs. aliphatic substitution; electronic effects differ significantly.
    • Simpler structure (C₁₀H₁₂O₃, 180.20 g/mol) with established use in food and cosmetics .

Pesticide-Related Propanoate Esters

  • Examples : Quizalofop-P-ethyl, haloxyfop ethoxyethyl ester .
  • Key Differences :
    • Functional groups like chloro, trifluoromethyl, or heterocycles enhance pesticidal activity.
    • Designed for herbicidal action, unlike the target’s synthetic utility.

Structural and Functional Implications

  • Steric Effects : The (benzyloxy)methoxy group in the target compound imposes greater steric hindrance than simpler esters like ethyl 2-methoxybenzoate, affecting reaction kinetics and selectivity .
  • Lipophilicity : The benzyl-protected substituent enhances lipid solubility, making the compound suitable for membrane-permeable drug intermediates .
  • Chirality : The (S)-configuration enables enantioselective synthesis, a critical factor in pharmaceutical manufacturing .

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